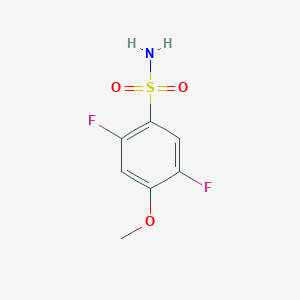

2,5-Difluoro-4-methoxybenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2,5-difluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXGHVOHWQRDSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Difluoro 4 Methoxybenzenesulfonamide and Its Analogues

Direct Synthesis Strategies

The most straightforward approaches to 2,5-Difluoro-4-methoxybenzenesulfonamide converge on the formation of the sulfonamide bond as the final key step. This typically involves the reaction of the corresponding sulfonyl chloride with an amine source.

The primary and most direct route to the title compound is through the precursor, 2,5-Difluoro-4-methoxybenzenesulfonyl chloride. The synthesis of this key intermediate is a critical step. A common and effective method for the preparation of arylsulfonyl chlorides from anilines is the Sandmeyer reaction. acs.orgacs.org This reaction involves the diazotization of an aromatic amine followed by a copper-catalyzed reaction with sulfur dioxide.

For the synthesis of 2,5-Difluoro-4-methoxybenzenesulfonyl chloride, the logical starting material would be 2,5-difluoro-4-methoxyaniline (B1451496). The general procedure for the Sandmeyer-type chlorosulfonylation involves the following steps:

Diazotization: The aniline (B41778) derivative is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Sulfonylation: The freshly prepared diazonium salt is then added to a solution of sulfur dioxide, often in a solvent like acetic acid, in the presence of a copper(I) or copper(II) chloride catalyst. acs.orgnih.gov This results in the formation of the desired sulfonyl chloride with the liberation of nitrogen gas.

Recent advancements in this methodology have focused on using safer and more stable sources of sulfur dioxide, such as the DABCO-bis(sulfur dioxide) adduct (DABSO), which avoids the handling of gaseous SO2. organic-chemistry.org

A general representation of the reaction is shown below:

Reaction Scheme for the Synthesis of 2,5-Difluoro-4-methoxybenzenesulfonyl Chloride via Sandmeyer Reaction

| Reactant | Reagents | Product |

|---|

Once 2,5-Difluoro-4-methoxybenzenesulfonyl chloride is obtained, the final step is the formation of the sulfonamide. This is typically achieved through a nucleophilic substitution reaction with an amine. For the synthesis of the parent this compound, the sulfonyl chloride is reacted with ammonia (B1221849).

This reaction is generally carried out by treating the sulfonyl chloride with aqueous or anhydrous ammonia in a suitable solvent. The use of aqueous ammonia is a common and practical approach. The reaction is typically exothermic and proceeds readily to give the desired sulfonamide. researchgate.net

General Conditions for Amination of Arylsulfonyl Chlorides

| Arylsulfonyl Chloride | Aminating Agent | General Conditions | Product |

|---|

Catalytic methods for the amination of aryl chlorides, which could be adapted for sulfonyl chlorides, have also been developed, offering milder reaction conditions. nih.gov

Precursor Chemistry and Intermediate Synthesis

The availability of the key starting materials, particularly the fluorinated methoxybenzene derivatives, is crucial for the successful synthesis of the target compound.

The synthesis of the key intermediate, 2,5-difluoro-4-methoxyaniline, can be approached from commercially available fluorinated nitroaromatics. One plausible route begins with 1,4-difluoro-2-nitrobenzene. Nucleophilic aromatic substitution of a fluoride (B91410) with methoxide (B1231860) can be achieved, followed by reduction of the nitro group. A patent describes a similar process for the preparation of 4-fluoro-2-methoxyaniline (B49241) from 2,4-difluoronitrobenzene. google.com

A potential synthetic sequence for 2,5-difluoro-4-methoxyaniline is as follows:

Methoxylation: 1,4-difluoro-2-nitrobenzene can be reacted with a source of methoxide, such as sodium methoxide in methanol, to selectively replace one of the fluorine atoms with a methoxy (B1213986) group. The position of substitution would be directed by the activating nitro group.

Reduction: The resulting 1-fluoro-4-methoxy-2-nitrobenzene is then subjected to reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl). libretexts.org

The transformation of other functional groups into the sulfonamide moiety represents an alternative synthetic strategy. For instance, an appropriately substituted aryl thiol or disulfide can be oxidatively chlorinated to the sulfonyl chloride. This approach, however, relies on the availability of the corresponding sulfur-containing precursor.

Another approach involves the direct chlorosulfonylation of an activated aromatic ring. For example, 2,5-difluoroanisole (B31796) could potentially be directly chlorosulfonylated using chlorosulfonic acid. However, this reaction often suffers from a lack of regioselectivity, leading to mixtures of isomers, and the harsh acidic conditions can be incompatible with certain functional groups.

Advanced Synthetic Protocols

Modern synthetic chemistry has seen the development of advanced protocols that offer advantages in terms of safety, efficiency, and scalability. Flow chemistry, in particular, has emerged as a powerful tool for the synthesis of pharmaceuticals and fine chemicals, including sulfonamides. almacgroup.commdpi.com

The synthesis of this compound could be adapted to a continuous flow process. The key transformations, such as the diazotization and Sandmeyer reaction, are well-suited for flow reactors. nih.gov Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and safety, especially when dealing with potentially hazardous intermediates like diazonium salts. allfordrugs.com

A multi-step flow synthesis could be envisioned where 2,5-difluoro-4-methoxyaniline is first diazotized in a flow reactor, and the resulting diazonium salt is immediately mixed with a stream containing the sulfur dioxide source and copper catalyst in a second reactor to form the sulfonyl chloride. This intermediate could then be directly reacted with ammonia in a subsequent flow module to produce the final product, this compound, in a continuous fashion. This approach minimizes the handling of unstable intermediates and allows for safer and more efficient production.

Photocatalytic Approaches in Sulfonamide Synthesis and Functionalization

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. nih.govresearchgate.net This strategy is particularly effective for the synthesis and functionalization of arylsulfonamides, leveraging the generation of radical intermediates from readily available precursors. nih.gov

Recent advancements have established transition-metal-free photocatalytic methods for the modular synthesis of structurally diverse arylsulfonamides. rsc.org One innovative approach involves a three-component coupling of aryl radicals, sulfur dioxide (SO₂) surrogates, and various amines. rsc.orgrsc.org This method can utilize abundant phenolic precursors, which are converted to aryl triflates. rsc.org Under UV light and at room temperature, sodium iodide (NaI) acts as a dual-functional catalyst, facilitating a single-electron transfer (SET) to activate the aryl triflate and generate an aryl radical. rsc.orgrsc.org This radical then couples with an SO₂ surrogate, such as potassium metabisulfite (B1197395) (K₂S₂O₅), and a broad range of amines (aliphatic, aromatic, or heterocyclic) to deliver the final sulfonamide products in good to excellent yields. rsc.orgrsc.org

Another key application of photocatalysis is in the late-stage functionalization of existing sulfonamide scaffolds. nih.gov This allows for the diversification of complex molecules without needing to rebuild them from scratch. nih.govresearchgate.net In one such strategy, a primary sulfonamide is converted into a pivotal sulfonyl radical intermediate through a metal-free photocatalytic process. nih.gov This highly reactive intermediate can then be combined with a variety of alkene fragments to introduce new functional groups. nih.gov Mechanistic studies suggest that this transformation can operate via energy-transfer catalysis (EnT). nih.gov Furthermore, photocatalysis can be used to generate alkyl radicals from abundant carboxylic acids, which then add to sulfinylamine reagents to produce sulfinamides; these can be subsequently oxidized to the desired sulfonamides. acs.org

These photocatalytic methods offer a sustainable and versatile platform for accessing compounds like this compound and its derivatives, enabling both de novo synthesis and late-stage modification.

| Method | Key Reagents & Conditions | Scope/Application | Reference |

|---|---|---|---|

| Three-Component Coupling | Aryl triflates, K₂S₂O₅, Amines, NaI catalyst, UV light, Room temperature | Modular synthesis of diverse arylsulfonamides from phenolic precursors. | rsc.orgrsc.org |

| Late-Stage Functionalization | Primary sulfonamides, Alkenes, Metal-free photocatalyst, Visible light | Derivatization of existing sulfonamides via sulfonyl radical intermediates. | nih.gov |

| Decarboxylative Radical Addition | Carboxylic acids, Sulfinylamines, Acridine photocatalyst, 400 nm light | Synthesis of alkyl sulfonamides from readily available carboxylic acids. | acs.org |

| S–N Coupling | Sodium organosulfinate, Hydroxamic acid, 4CzBN photocatalyst | Synthesis of acylsulfonamides under transition-metal-free conditions. | acs.org |

Electrochemical Methods for Derivatization

Electrochemical synthesis represents a green and powerful alternative to traditional chemical methods, often avoiding harsh reagents and reaction conditions. chemistryworld.com This technique has been successfully applied to the synthesis of sulfonamides through direct C-H functionalization, providing a highly convergent route to these valuable compounds. nih.govnih.gov

A notable metal-free electrochemical protocol allows for the direct synthesis of sulfonamides from unfunctionalized (hetero)arenes, sulfur dioxide, and amines. nih.govnih.gov In this process, the arene (such as a 1,4-difluoro-2-methoxybenzene precursor) undergoes direct anodic oxidation to form a radical cation intermediate. nih.gov This intermediate is then attacked by an amidosulfinate nucleophile, which is formed in situ and also serves as the supporting electrolyte. nih.govnih.gov The use of boron-doped diamond (BDD) electrodes is often crucial for enabling the selective formation of the desired sulfonamide products. nih.gov This method is highly convergent and tolerates a variety of functional groups. nih.gov

Electrosynthesis can also be used for the derivatization of more complex precursors. For instance, new sulfonamide derivatives have been synthesized through the anodic oxidation of aniline derivatives, such as 2,5-diethoxy-4-morpholinoaniline, in the presence of various arylsulfinic acids. nih.gov The mechanism involves the electrogeneration of a quinone diimine, which then undergoes a Michael-type addition with the arylsulfinic acid to yield the sulfonamide product. nih.gov By carefully controlling the applied potential, different products, such as mono- and disulfone derivatives, can be isolated from the same precursors. nih.gov

Another electrochemical approach involves the oxidative coupling of amines and thiols. noelresearchgroup.comchemistryviews.org This method provides a direct route to sulfonamides from low-cost, readily available starting materials, bypassing the need for toxic and highly reactive sulfonyl chlorides. chemistryviews.org The use of electrochemical flow reactors can significantly enhance this process, providing rapid reaction times (minutes) and requiring only catalytic amounts of supporting electrolyte. noelresearchgroup.com

| Method | Key Components & Conditions | Mechanism/Application | Reference |

|---|---|---|---|

| Direct C-H Sulfonamidation | (Hetero)arenes, SO₂, Amines; Boron-Doped Diamond (BDD) electrode | Direct anodic oxidation of the arene to a radical cation, followed by nucleophilic attack. | nih.govnih.gov |

| Oxidation of Aniline Precursors | Aniline derivatives, Arylsulfinic acids; Carbon anode | Electrogeneration of a quinone diimine intermediate followed by Michael-type addition. | nih.gov |

| Oxidative Coupling | Amines, Thiols/Disulfides; Electrochemical flow reactor | Direct coupling of amines and thiols, bypassing sulfonyl chlorides. | noelresearchgroup.comchemistryviews.org |

| Cleavage of Sulfonimides | Aromatic sulfonimides; Platinum or Glassy Carbon (GC) electrodes | Highly chemoselective cleavage of one sulfonyl group to yield a sulfonamide. | acs.org |

Parallel Solution-Phase Synthesis Techniques for Library Generation

Parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid generation of large collections, or "libraries," of structurally related compounds for biological screening. nih.govnih.gov Solution-phase synthesis, in particular, offers advantages for producing larger quantities of compounds compared to solid-phase methods and is amenable to automation. acs.org

The generation of sulfonamide libraries, including analogues of this compound, is well-suited to parallel solution-phase techniques. nih.gov The core strategy involves reacting a common intermediate with a diverse set of building blocks in a spatially separated array, such as a 96-well plate. For a sulfonamide library, this typically involves reacting a single sulfonyl chloride with a collection of different amines, or vice versa. nih.gov

For example, a library of uridine (B1682114) antibiotic analogues containing sulfonamides was successfully synthesized using a solution-based methodology. acs.org This process utilized a multi-well reaction vessel compatible with automated liquid handlers for dispensing reagents and solvents, and a centrifugal evaporator for solvent removal, streamlining the workflow. acs.org This approach allowed for the efficient coupling of a core amine structure with various sulfonyl chlorides to generate the target library in good yields and high purity. acs.org

Flow chemistry offers a modern and eco-friendly extension of solution-phase synthesis for library generation. acs.orgacs.org By using meso-reactor apparatuses, a continuous flow of reactants can be combined to produce a library of primary, secondary, and tertiary sulfonamides sequentially. acs.org This method minimizes waste, often employs greener solvents, and allows for easy scalability. acs.orgacs.org Product isolation is frequently simplified to extraction and precipitation, avoiding the need for extensive chromatographic purification. acs.org The combination of combinatorial chemistry principles with efficient synthesis platforms enables the exploration of vast chemical diversity around a core scaffold. nih.govnih.gov

| Technique | Key Principles | Advantages | Reference |

|---|---|---|---|

| Automated Solution-Phase Synthesis | Use of multi-well plates and automated liquid handlers to react a common core with diverse building blocks. | Efficient generation of many discrete compounds; good yields and purity. | acs.org |

| Eco-Friendly Flow Synthesis | Continuous flow of reactants through a meso-reactor; sequential synthesis of different sulfonamide types. | Rapid, scalable, waste minimization, simplified purification. | acs.orgacs.org |

| "Libraries from Libraries" Approach | Modification of an existing library to create new, diverse libraries with different chemical properties. | Maximizes structural diversity from a single core scaffold. | nih.gov |

| Solid-Phase Parallel Synthesis | Reactants are bound to a solid support (resin), facilitating purification by simple washing. | High throughput and simplified purification protocols. | nih.govnih.gov |

Spectroscopic Characterization and Structural Elucidation of 2,5 Difluoro 4 Methoxybenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework, including connectivity and spatial relationships, can be constructed.

The ¹H NMR spectrum of 2,5-Difluoro-4-methoxybenzenesulfonamide is expected to reveal distinct signals corresponding to each unique proton environment. The aromatic region will be of particular interest, showing two signals for the protons at positions 3 and 6 of the benzene (B151609) ring.

Due to the influence of the adjacent fluorine atoms, these aromatic protons will appear as complex multiplets. The proton at C-3 will be coupled to the fluorine at C-2 and the fluorine at C-5, as well as to the proton at C-6. Similarly, the proton at C-6 will be coupled to the fluorine at C-5 and the proton at C-3. This H-F and H-H coupling will result in characteristic splitting patterns, likely appearing as doublet of doublets or more complex multiplets.

The methoxy (B1213986) group (-OCH₃) protons are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.9-4.0 ppm. The protons of the sulfonamide group (-SO₂NH₂) will present as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 - 7.7 | m | - | H-6 |

| ~7.2 - 7.4 | m | - | H-3 |

| ~5.0 - 6.0 | br s | - | -NH₂ |

| ~3.95 | s | - | -OCH₃ |

Note: The chemical shifts and coupling constants are estimated values. 'm' denotes multiplet, 's' denotes singlet, and 'br s' denotes broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are anticipated. The carbons directly bonded to fluorine (C-2 and C-5) will exhibit large coupling constants (¹JCF), appearing as doublets. The carbons adjacent to the fluorinated positions will show smaller couplings (²JCF or ³JCF).

The carbon attached to the methoxy group (C-4) and the sulfonamide group (C-1) will also be clearly identifiable. The chemical shifts are significantly influenced by the electronic effects of the substituents. The electron-withdrawing fluorine and sulfonamide groups will cause downfield shifts, while the electron-donating methoxy group will cause an upfield shift for the carbon it is attached to.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Splitting (JCF) Hz | Assignment |

| ~155 (d) | J ≈ 250 | C-2 |

| ~152 (d) | J ≈ 245 | C-5 |

| ~148 (d) | J ≈ 15 | C-4 |

| ~130 (dd) | J ≈ 5, 5 | C-1 |

| ~118 (dd) | J ≈ 25, 5 | C-6 |

| ~110 (dd) | J ≈ 20, 5 | C-3 |

| ~57 | - | -OCH₃ |

Note: These are predicted values. 'd' denotes doublet, 'dd' denotes doublet of doublets.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum for this compound is expected to show two distinct signals for the non-equivalent fluorine atoms at C-2 and C-5. Each signal will appear as a multiplet due to coupling with the neighboring aromatic protons. The chemical shifts of these fluorine atoms provide insight into their electronic environment.

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A cross-peak between the signals for H-3 and H-6 would confirm their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals for H-3 and H-6 to their corresponding carbon signals (C-3 and C-6).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound by measuring its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion. For this compound (C₇H₇F₂NO₃S), the expected exact mass can be calculated. The observation of the molecular ion peak in the HRMS spectrum with a mass that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Patterns and Structural Information from MS

The primary fragmentation of arylsulfonamides often involves the cleavage of the C-S and S-N bonds. A common fragmentation pathway for aromatic sulfonamides is the loss of the SO2NH2 group or parts thereof. The presence of electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aromatic ring is expected to influence the fragmentation pathways.

Key predicted fragmentation patterns for this compound are outlined in the table below. The molecular ion peak [M]+• would confirm the molecular weight of the compound. Subsequent fragmentation would likely involve the loss of the amino group (-NH2), followed by the loss of sulfur dioxide (SO2). Another significant fragmentation pathway could be the cleavage of the C-S bond, leading to the formation of a 2,5-difluoro-4-methoxyphenyl cation. The methoxy group may also undergo fragmentation, such as the loss of a methyl radical (-CH3) or formaldehyde (B43269) (CH2O).

| Fragment Ion | m/z (predicted) | Proposed Structure of Fragment |

|---|---|---|

| [M]+• | 223.02 | C7H6F2NO3S+• |

| [M - NH2]+ | 207.01 | C7H4F2O3S+ |

| [M - SO2NH2]+ | 143.03 | C7H5F2O+ |

| [M - SO2]+• | 159.04 | C7H6F2NO+• |

| [M - CH3]+ | 208.00 | C6H3F2NO3S+ |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The sulfonamide group (-SO2NH2) has several characteristic vibrational modes that are strong and readily identifiable in an IR spectrum. The two S=O bonds give rise to asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears in the range of 1370-1330 cm-1, while the symmetric stretch is found between 1180-1160 cm-1. These bands are usually strong and sharp. The N-H stretching vibrations of the primary sulfonamide appear as two distinct bands in the region of 3370-3250 cm-1. The S-N stretching vibration is typically observed in the 940-900 cm-1 region.

The presence of two fluorine atoms and a methoxy group on the benzene ring will influence the positions of these and other vibrational bands. The strong electron-withdrawing nature of the fluorine atoms can cause a slight shift to higher wavenumbers for the S=O stretching vibrations due to inductive effects. The C-F stretching vibrations are expected to produce strong absorption bands in the 1250-1000 cm-1 region. The methoxy group will exhibit characteristic C-H stretching vibrations just below 3000 cm-1 and a prominent C-O stretching band around 1250 cm-1 (asymmetric) and 1050 cm-1 (symmetric). Aromatic C-H stretching vibrations will be observed above 3000 cm-1, and C=C stretching vibrations within the aromatic ring will appear in the 1600-1450 cm-1 region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (asymmetric and symmetric) | 3370 - 3250 | Medium |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H stretch (methoxy) | 2980 - 2850 | Medium-Weak |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| S=O stretch (asymmetric) | 1370 - 1330 | Strong |

| C-O stretch (asymmetric, methoxy) | ~1250 | Strong |

| S=O stretch (symmetric) | 1180 - 1160 | Strong |

| C-F stretch | 1250 - 1000 | Strong |

| C-O stretch (symmetric, methoxy) | ~1050 | Medium |

| S-N stretch | 940 - 900 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

For this compound, the absorption of UV radiation is expected to be dominated by π → π* transitions within the substituted benzene ring. The benzene ring is the primary chromophore. The presence of the sulfonamide, fluoro, and methoxy groups as auxochromes will influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

The electron-donating methoxy group and the electron-withdrawing sulfonamide and fluoro groups will affect the energy of the π molecular orbitals. Generally, substituted benzenes exhibit two main absorption bands, the primary band (E2-band) around 200-220 nm and the secondary band (B-band) around 250-280 nm. The B-band, which arises from a forbidden transition in benzene, often shows fine structure, but this is typically lost in polar solvents or with substitution.

For this compound, the B-band is expected to be observed in the 260-290 nm range, likely with a bathochromic (red) shift compared to unsubstituted benzene due to the combined effects of the substituents. The methoxy group, being a strong auxochrome, will significantly contribute to this shift. The E2-band would be expected at a shorter wavelength, likely below 230 nm.

| Electronic Transition | Predicted λmax (nm) | Description |

|---|---|---|

| π → π* (E2-band) | ~220 - 230 | Primary absorption band of the benzene ring. |

| π → π* (B-band) | ~270 - 285 | Secondary absorption band, shifted by substituents. |

Computational Chemistry and Theoretical Investigations of 2,5 Difluoro 4 Methoxybenzenesulfonamide

Theoretical Spectroscopic Predictions

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules like 2,5-Difluoro-4-methoxybenzenesulfonamide before they are synthesized or analyzed in a laboratory. These predictions are invaluable for confirming molecular structures and understanding their electronic and vibrational characteristics.

Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for this purpose. This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts.

For this compound, a GIAO calculation would typically be performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)). The resulting predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts would provide a theoretical spectrum that could be compared with experimental data to confirm the compound's structure. The calculations would account for the electron-withdrawing effects of the fluorine and sulfonyl groups, as well as the electron-donating effect of the methoxy (B1213986) group, to predict the precise chemical environment of each atom.

Hypothetical Data Table of Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (Aromatic) | 7.0 - 7.5 |

| H (Methoxy) | 3.8 - 4.2 |

| C (Aromatic, C-S) | 135 - 140 |

| C (Aromatic, C-O) | 150 - 155 |

| C (Aromatic, C-F) | 145 - 150 (with C-F coupling) |

| C (Aromatic, C-H) | 110 - 115 |

| C (Methoxy) | 55 - 60 |

| F | -110 to -130 |

Note: This table is illustrative and contains hypothetical data ranges. Actual predicted values would be specific to the computational method used.

Simulated Vibrational (IR and Raman) Spectra and Potential Energy Distribution (PED) Analysis

Theoretical vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of a molecule. These spectra arise from the vibrations of the atoms within the molecule. Computational methods can calculate the frequencies and intensities of these vibrations.

For this compound, a frequency calculation would be performed on the optimized geometry of the molecule. This would yield a set of vibrational modes, each with a specific frequency. These frequencies can be visualized to understand the nature of the atomic motions. A Potential Energy Distribution (PED) analysis would then be carried out to assign each vibrational frequency to specific functional group vibrations, such as C-H stretching, C=C aromatic ring stretching, S=O stretching of the sulfonamide group, and C-F stretching. This detailed assignment is crucial for interpreting experimental IR and Raman spectra.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational flexibility, and dynamic behavior of this compound.

Conformational Analysis and Energy Landscapes

Most molecules are not static and can exist in various spatial arrangements called conformations. A conformational analysis of this compound would involve systematically rotating the rotatable bonds, such as the C-S and C-O bonds, and calculating the energy of each resulting conformation. This process generates a potential energy surface, or energy landscape, which reveals the most stable (lowest energy) conformations of the molecule. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors.

Computational Approaches for Ligand-Receptor Interactions (Theoretical Perspectives)

Given that benzenesulfonamide (B165840) derivatives are often investigated for their biological activity, understanding how this compound might interact with a protein receptor is of significant interest. Computational docking is a primary tool for this purpose.

In a docking study, the three-dimensional structure of the this compound molecule would be "docked" into the binding site of a target receptor. The docking algorithm would explore various possible binding poses and score them based on their predicted binding affinity. This would identify the most likely way the molecule binds to the receptor and highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. This theoretical perspective is fundamental in drug design and discovery for predicting the potential biological targets of a compound.

Crystal Structure Analysis and Solid State Characteristics

X-ray Diffraction Studies of 2,5-Difluoro-4-methoxybenzenesulfonamide

Table 1: Representative Crystallographic Data for Analogous Sulfonamide Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | Monoclinic | P2₁/c | 14.5604 | 5.2459 | 17.6094 | 90 | 95.205 | 90 |

| N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide | Triclinic | P-1 | - | - | - | - | - | - |

Note: Data presented is for analogous compounds to illustrate typical crystallographic parameters.

Intermolecular Interactions in the Solid State

The solid-state packing of this compound is governed by a hierarchy of intermolecular interactions, which collectively determine the crystal's stability and physical properties.

The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the solid state, it is anticipated that the N-H proton will form strong hydrogen bonds with the oxygen atoms of the sulfonyl group of neighboring molecules. This typically results in the formation of well-defined hydrogen-bonded motifs, such as chains or dimers. For example, in the crystal structure of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, molecules are linked by N—H⋯O hydrogen bonds, forming infinite one-dimensional chains. nih.gov Similarly, N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide features molecules linked by N—H⋯O(S) hydrogen bonds into dimers. nih.govnih.gov

Table 2: Typical Hydrogen Bond Geometries in Sulfonamides

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|

Note: The data represents typical geometries observed in related sulfonamide crystal structures. researchgate.net

Supramolecular Assembly and Packing Arrangements

The combination of strong N-H···O hydrogen bonds, weaker C-H···F interactions, and π-π stacking dictates the supramolecular assembly of this compound. It is likely that the primary hydrogen bonding network of the sulfonamide groups will form a robust framework, which is then further stabilized by the weaker, more directional fluorine-mediated interactions and the broader π-π stacking forces. This can lead to the formation of complex three-dimensional architectures, such as layered structures or intricate interlocking networks. nih.gov The interplay of these various interactions is crucial in determining the final crystal packing arrangement. nih.gov

Polymorphism Studies (Theoretical and Experimental Foundations)

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties. For a molecule like this compound, with its multiple functional groups capable of engaging in various intermolecular interactions, the potential for polymorphism is significant. Theoretical studies, often employing computational methods, can predict the relative stabilities of different potential crystal packing arrangements. Experimental studies would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and characterize different polymorphic forms. researchgate.net

Chemical Reactivity and Derivatization Strategies for 2,5 Difluoro 4 Methoxybenzenesulfonamide

Modification at the Sulfonamide Nitrogen

Specific studies on the alkylation, acylation, or the formation of other N-substituted derivatives of 2,5-Difluoro-4-methoxybenzenesulfonamide have not been reported.

There is no available data on the specific conditions or outcomes of alkylation and acylation reactions at the sulfonamide nitrogen of this compound.

Detailed research findings on the synthesis of N-substituted derivatives from this compound are not documented in the literature.

Transformations of the Aromatic Ring

The reactivity of the aromatic ring of this compound towards electrophilic or nucleophilic substitution has not been experimentally detailed.

There are no published studies investigating electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on this compound.

Specific examples and research findings concerning nucleophilic aromatic substitution on the fluorinated ring of this compound are not available.

Reactivity of the Methoxy (B1213986) Group

The chemical behavior of the methoxy group in this compound, such as ether cleavage or other transformations, has not been the subject of published research.

Demethylation and Ether Cleavage Reactions

The methoxy group on the aromatic ring of this compound is susceptible to cleavage, a common strategy to unmask a reactive phenol. This transformation is typically achieved under acidic or Lewis acidic conditions. The choice of reagent is critical to ensure compatibility with the other functional groups present in the molecule, namely the sulfonamide and the fluoro substituents.

One of the most effective and widely used reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. This method is known for its high efficiency under mild conditions.

Strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can also be employed for ether cleavage. These reactions typically require elevated temperatures and proceed by protonation of the ether oxygen, followed by nucleophilic substitution by the halide ion. However, the harsh conditions may not be suitable for all substrates, potentially leading to side reactions.

Alternatively, nucleophilic demethylation can be achieved using reagents like sodium ethanethiolate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at high temperatures. This method offers a viable option when acidic conditions are not tolerated by the substrate.

| Reagent | Conditions | Product |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature to room temperature | 2,5-Difluoro-4-hydroxybenzenesulfonamide |

| Hydrobromic Acid (HBr) | Aqueous solution, reflux | 2,5-Difluoro-4-hydroxybenzenesulfonamide |

| Ethanethiol/Sodium Hydride | DMF, elevated temperature | 2,5-Difluoro-4-hydroxybenzenesulfonamide |

Further Functionalization at the Methoxy Position

Once the methoxy group is cleaved to reveal the phenol (2,5-difluoro-4-hydroxybenzenesulfonamide), this hydroxyl group serves as a versatile point for further functionalization. The phenoxide, generated by treatment with a suitable base, is a potent nucleophile and can participate in a variety of substitution reactions.

A common strategy is O-alkylation, often achieved through the Williamson ether synthesis. In this reaction, the phenoxide displaces a halide from an alkyl halide to form a new ether linkage. This method allows for the introduction of a wide array of alkyl, substituted alkyl, or benzylic groups, thereby enabling the synthesis of a diverse library of analogs with modified steric and electronic properties.

The choice of the alkylating agent and reaction conditions can be tailored to achieve the desired product. For instance, reacting the phenoxide with different alkyl bromides or iodides in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or acetonitrile is a standard protocol for this transformation.

| Reactant | Reagent | Conditions | Product |

| 2,5-Difluoro-4-hydroxybenzenesulfonamide | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 2,5-Difluoro-4-(alkoxy)benzenesulfonamide |

| 2,5-Difluoro-4-hydroxybenzenesulfonamide | Benzyl Bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-(Benzyloxy)-2,5-difluorobenzenesulfonamide |

Exploiting the Sulfonamide Moiety for Further Transformations

The sulfonamide group in this compound is not merely a passive structural element; it can be actively involved in further chemical transformations, providing pathways to other important functional groups or acting as a directing group in site-selective reactions.

Reductive Transformations to Thiophenols

The reduction of arylsulfonamides to the corresponding thiophenols is a challenging but valuable transformation. Strong reducing agents are typically required to cleave the robust sulfur-nitrogen and sulfur-oxygen bonds. Lithium aluminum hydride (LiAlH₄) is a powerful hydride reagent capable of reducing a wide range of functional groups, including sulfonamides. The reaction with LiAlH₄ would be expected to proceed via nucleophilic attack of hydride ions on the sulfur atom, leading to the eventual formation of the thiophenol after an aqueous workup. The reaction conditions, such as solvent and temperature, need to be carefully controlled to achieve the desired transformation and avoid over-reduction or side reactions. While specific examples for the reduction of this compound to the corresponding thiophenol are not extensively documented in readily available literature, the general reactivity of arylsulfonamides with potent reducing agents like LiAlH₄ suggests this as a feasible, albeit potentially low-yielding, synthetic route.

Application as a Directing Group in Site-Selective Functionalization

The sulfonamide moiety is a well-established directing group in organic synthesis, particularly in directed ortho-metalation (DoM) reactions. chemistrysteps.com This strategy allows for the regioselective functionalization of the aromatic ring at the position adjacent to the directing group. In the case of this compound, the sulfonamide group can direct the deprotonation of the C-6 position by a strong base, typically an organolithium reagent such as n-butyllithium or sec-butyllithium.

The reaction proceeds through the formation of an initial complex between the lithium reagent and the acidic proton of the sulfonamide, followed by intramolecular deprotonation at the sterically accessible and electronically activated ortho position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of substituents at the C-6 position. The directing power of the sulfonamide group is generally strong, often overriding the directing effects of other substituents on the ring. chemistrysteps.com The fluorine atom at the C-5 position would likely enhance the acidity of the C-6 proton, further facilitating the metalation process.

| Electrophile | Product after Quenching |

| CO₂ | 6-Carboxy-2,5-difluoro-4-methoxybenzenesulfonamide |

| I₂ | 2,5-Difluoro-6-iodo-4-methoxybenzenesulfonamide |

| (CH₃)₃SiCl | 2,5-Difluoro-4-methoxy-6-(trimethylsilyl)benzenesulfonamide |

| Aldehydes/Ketones | 6-(Hydroxyalkyl)-2,5-difluoro-4-methoxybenzenesulfonamide |

Applications in Complex Molecule Synthesis

The unique substitution pattern and the presence of versatile functional handles make this compound a valuable precursor in the synthesis of more complex and biologically active molecules.

Use as a Chemical Building Block or Synthons

A prominent example of the utility of this compound is its role as a key building block in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is used in the treatment of melanoma. organic-synthesis.com In the synthesis of Vemurafenib, this compound serves as the precursor to one of the critical aromatic fragments of the final drug molecule. organic-synthesis.com

The synthesis of Vemurafenib involves the coupling of two main fragments. One of these fragments is derived from this compound, which provides the difluorinated phenylsulfonamide core. The synthetic route typically involves modifications of this starting material, such as the introduction of a functional group that allows for its coupling to the other heterocyclic part of the Vemurafenib structure. This highlights the importance of this compound as a specialized synthon, where its pre-installed functional groups and substitution pattern are essential for the efficient construction of the complex target molecule.

No Publicly Available Research Found for this compound Derivatization

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the chemical reactivity and derivatization strategies for incorporating the this compound moiety into larger molecular scaffolds.

Efforts to locate detailed research findings, including reaction schemes, experimental conditions, and yields for the derivatization of this compound, were unsuccessful. The scientific record, as accessible through public search domains, does not appear to contain studies focused on the introduction of this specific chemical entity into more complex structures.

Consequently, the generation of an article detailing the chemical reactivity and derivatization strategies for this compound, as per the requested outline, cannot be fulfilled at this time due to the absence of foundational research data.

Searches were conducted for the target compound, its potential precursor 2,5-Difluoro-4-methoxybenzenesulfonyl chloride, and related synthetic methodologies. The inquiries extended to variations in nomenclature and keywords. The search results did yield information on related but structurally distinct isomers, such as 2,4-difluoro and 3,5-difluoro analogs, as well as compounds with different substitution patterns. However, this information is not applicable to the specific chemical structure of this compound and therefore cannot be used to construct the requested scientific article.

It is possible that research on this compound exists within proprietary databases or internal research and development programs that are not publicly accessible. However, based on the available public information, there is no scientific basis upon which to draft the requested article.

Advanced Applications and Future Research Directions

Role in Rational Chemical Design and Scaffold Development

The 2,5-Difluoro-4-methoxybenzenesulfonamide scaffold is a valuable building block in rational chemical design due to the predictable and potent effects of its substituents on molecular properties. The two fluorine atoms, being highly electronegative, exert strong electron-withdrawing effects, which can significantly influence the acidity of the sulfonamide group. researchgate.net An increased acidity of the sulfonamide proton can lead to stronger interactions with biological targets, such as the zinc ion in the active site of metalloenzymes like carbonic anhydrases. acs.org

The substitution pattern of the aromatic ring is another key feature for rational design. The fluorine atoms at positions 2 and 5, and the methoxy (B1213986) group at position 4, create a specific electronic and steric environment that can be exploited for selective targeting of enzyme isoforms. For instance, in the design of carbonic anhydrase inhibitors, bulky functional groups can be introduced to the benzenesulfonamide (B165840) scaffold to achieve selectivity for a particular isoenzyme, such as the cancer-related CA IX, by exploiting differences in the active site cavities. researchgate.net

The methoxy group, a moderate electron-donating group, can modulate the electronic properties of the aromatic ring and also serve as a potential metabolic soft spot, which can be advantageous for designing compounds with specific pharmacokinetic profiles. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group allows for fine-tuning of the scaffold's properties.

Table 1: Key Physicochemical Properties Influenced by Substituents

| Substituent | Position | Key Influence on Scaffold Properties |

| Fluorine | 2, 5 | Increases acidity of sulfonamide, enhances binding affinity, modulates lipophilicity, can block metabolic sites. |

| Methoxy | 4 | Modulates electronic properties, can influence solubility and metabolic stability. |

| Sulfonamide | 1 | Primary binding group for many targets (e.g., metalloenzymes), hydrogen bond donor/acceptor. |

Integration into Combinatorial Chemistry Libraries (Methodological Aspects)

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. nih.gov The this compound scaffold can be readily integrated into combinatorial libraries through various synthetic strategies.

One common approach is solid-phase synthesis, where the scaffold is attached to a solid support via a suitable linker. The sulfonamide nitrogen can be a point of diversification, allowing for the introduction of a wide range of substituents. Alternatively, the aromatic ring can be further functionalized, although the existing substitution pattern may direct reactions to specific positions.

For liquid-phase combinatorial synthesis, the scaffold can be modified in a parallel fashion in multi-well plates. The robust nature of the benzenesulfonamide core makes it suitable for a variety of reaction conditions. The primary amine of the sulfonamide can be acylated, alkylated, or used in reductive amination reactions to generate a library of derivatives.

Table 2: Potential Methodologies for Library Synthesis

| Synthesis Type | Key Methodological Aspects | Potential for Diversification |

| Solid-Phase Synthesis | Attachment to resin via a linker, split-and-pool synthesis for large libraries. | High, allows for the creation of vast and diverse libraries. |

| Liquid-Phase Synthesis | Parallel synthesis in multi-well plates, purification via automated chromatography. | Moderate to high, suitable for focused libraries and lead optimization. |

| Fragment-Based Synthesis | Use of the scaffold as a core fragment for linking with other small molecules. | High, allows for the exploration of a large chemical space. |

Innovative Methodologies for Structure-Property Relationship Studies (Theoretical)

Understanding the relationship between a molecule's structure and its physicochemical and biological properties is crucial for drug design. For this compound, theoretical and computational methods can provide valuable insights.

Quantum mechanical calculations can be used to determine the electrostatic potential map of the molecule, revealing regions of high and low electron density that are important for intermolecular interactions. These calculations can also predict the pKa of the sulfonamide proton, which is a critical parameter for its binding to metalloenzymes.

Molecular docking simulations can be employed to predict the binding mode of derivatives of the scaffold to a target protein. This can help in understanding the structural basis for activity and in designing new compounds with improved affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of analogs to develop predictive models that correlate structural features with biological activity.

Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis and derivatization of this compound, several green chemistry approaches can be considered.

The synthesis of the core scaffold could potentially be achieved using more environmentally benign reagents and solvents. For example, the use of "click chemistry" reactions, which are known for their high efficiency and selectivity, could be explored for the synthesis of sulfonyl fluorides from thiols and disulfides, a process that generates only non-toxic salts as by-products. sciencedaily.com

In the derivatization of the scaffold, the use of catalytic methods over stoichiometric reagents can reduce waste. The use of greener solvents, such as water or supercritical fluids, and the development of solvent-free reaction conditions are also important considerations. Microwave-assisted synthesis can often lead to shorter reaction times and higher yields, contributing to a more sustainable process.

Emerging Trends in Organofluorine Chemistry Relevant to the Compound

The field of organofluorine chemistry is continuously evolving, with new methods for the introduction of fluorine into organic molecules being developed. cas.cn These advancements have significant implications for the synthesis and application of compounds like this compound.

Recent trends include the development of late-stage fluorination reactions, which allow for the introduction of fluorine atoms into complex molecules at a late step in the synthesis. This can be particularly useful for the preparation of a diverse range of analogs for structure-activity relationship studies.

The use of visible-light-mediated fluorination is another emerging area that offers mild and selective reaction conditions. mdpi.com Furthermore, there is a growing interest in the synthesis and application of novel fluorinated functional groups beyond the simple fluoro-substituent, which could be incorporated into the benzenesulfonamide scaffold to further modulate its properties. nih.gov The continued development of new fluorination reagents and catalysts will undoubtedly expand the toolkit for medicinal chemists working with fluorinated compounds. mdpi.com

Q & A

Q. Experimental Design :

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like carbonic anhydrase .

- Validate predictions with in vitro enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Contradictions may arise from assay conditions or compound stability:

- Assay Variability : Standardize protocols (e.g., pH, temperature, solvent concentration). For example, DMSO >1% can denature proteins, altering results .

- Compound Stability : Perform stability studies (HPLC or LC-MS) under assay conditions (e.g., PBS buffer, 37°C). Degradation products may mimic bioactivity .

- Replication : Repeat experiments in triplicate with independent syntheses to rule out batch-specific impurities .

Case Example : Discrepancies in IC values for enzyme inhibition could stem from residual solvents (e.g., DMF) interfering with assays .

Advanced: What strategies optimize reaction yields for unstable intermediates?

Answer:

- In Situ Generation : Avoid isolating unstable intermediates (e.g., sulfonyl chlorides) by proceeding directly to ammonolysis .

- Low-Temperature Quenching : Use ice-cold aqueous workups to stabilize reactive species .

- Protective Atmospheres : Conduct reactions under nitrogen/argon to prevent hydrolysis or oxidation .

Example : For intermediates prone to dimerization, add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w .

Basic: What solvents are optimal for reactions involving this compound?

Answer:

- Polar Aprotic Solvents : DMF or DCM for sulfonylation and ammonolysis due to high solubility and inertness .

- Protic Solvents : Methanol/water mixtures for recrystallization (slow cooling to maximize crystal purity) .

Avoid : Tetrahydrofuran (THF) may form peroxides under reflux, complicating purification .

Advanced: How to assess the compound’s stability under physiological conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determine thermal degradation profiles (e.g., >150°C decomposition) .

- pH-Dependent Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze via HPLC for degradation .

- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation using LC-MS .

Application : Stability data guide formulation strategies for in vivo studies (e.g., lyophilization for long-term storage) .

Advanced: How can computational methods predict target interactions?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to carbonic anhydrase IX over 100 ns trajectories to identify key residues (e.g., Zn coordination) .

- QSAR Modeling : Train models using fluorinated sulfonamide libraries to predict logP and IC values .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to rationalize fluorine’s electron-withdrawing effects .

Validation : Cross-check computational results with crystallography (e.g., Protein Data Bank structures) .

Basic: How to assess solubility for in vitro assays?

Answer:

- Solvent Screening : Test DMSO, ethanol, or PEG-400 at 10 mM stock concentrations. Dilute in assay buffer (≤0.1% solvent) .

- Sonication : Use probe sonication (30 s pulses) to disperse aggregates in aqueous media .

- pH Adjustment : Solubilize via sodium/potassium salt formation (e.g., add 1 eq. NaOH to sulfonamide) .

Advanced: What analytical techniques resolve crystallographic ambiguities?

Answer:

- Single-Crystal X-ray Diffraction : Resolve atomic positions of fluorine and methoxy groups; compare with Cambridge Structural Database entries .

- Powder XRD : Detect polymorphs affecting bioavailability; use Rietveld refinement for quantitative phase analysis .

- Solid-State NMR : F MAS-NMR to confirm fluorine environments in amorphous vs. crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.